4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid
Description
Overview of 4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid
This compound represents a sophisticated organic compound characterized by its unique structural architecture that integrates multiple pharmacologically relevant moieties within a single molecular framework. The compound, identified by Chemical Abstracts Service number 1858242-30-4, possesses a molecular formula of C₁₇H₁₄ClNO₃S and a molecular weight of 347.81 daltons. This heterocyclic structure demonstrates remarkable complexity through its incorporation of a central thiazolidinone ring system, which serves as the foundational scaffold for the molecule's biological activity.
The structural composition of this compound encompasses three distinct molecular regions that contribute to its overall pharmacological profile. The thiazolidinone core provides the primary heterocyclic framework, featuring a five-membered ring containing both sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively, with a ketone functionality at the 4-position. This central ring system is substituted at the 2-position with a benzoic acid moiety, which introduces carboxylic acid functionality that significantly influences the compound's solubility characteristics and potential for hydrogen bonding interactions. Additionally, the nitrogen atom at position 3 of the thiazolidinone ring carries a 4-chlorobenzyl substituent, introducing both aromatic character and halogen substitution that can enhance lipophilicity and binding affinity to biological targets.
The three-dimensional molecular architecture of this compound demonstrates significant planarity within the thiazolidinone core region, while the benzyl and benzoic acid substituents introduce conformational flexibility that may be crucial for receptor binding and biological activity. The presence of the chlorine atom on the benzyl ring system provides opportunities for halogen bonding interactions, which have become increasingly recognized as important contributors to molecular recognition in biological systems. Furthermore, the carboxylic acid functionality of the benzoic acid moiety offers potential for ionic interactions and may serve as a site for metabolic conjugation reactions.
Recent computational studies and crystallographic analyses of related thiazolidinone derivatives have revealed important insights into the conformational preferences and electronic properties of this structural class. The electron-withdrawing nature of the chlorine substituent influences the electronic distribution throughout the aromatic system, potentially affecting the compound's reactivity and binding characteristics. Similarly, the ketone functionality within the thiazolidinone ring serves as both a hydrogen bond acceptor and a site for potential chemical modifications, contributing to the versatility of this molecular scaffold in drug design applications.
Historical Development of Thiazolidinone Derivatives
The historical development of thiazolidinone derivatives represents a fascinating journey through more than a century of organic and medicinal chemistry research, with foundational work beginning in the early 1900s and continuing to evolve through sophisticated modern synthetic methodologies. The earliest investigations into thiazolidinone chemistry can be traced to the pioneering work of Kallenberg in 1923, who first reported synthetic methodologies to yield the thiazolidinedione core through reactions involving carbonyl sulfide with ammonia in the presence of potassium hydroxide. This initial breakthrough established the fundamental synthetic approach that would later be refined and expanded by numerous researchers seeking to explore the biological potential of this heterocyclic framework.
The mid-20th century witnessed significant advances in thiazolidinone research, particularly through the work of Brown in 1961, who conducted comprehensive examinations of 1,3-thiazolidin-4-one chemistry and established many of the fundamental principles that continue to guide research in this field today. During this period, researchers began to recognize the potential for structural modifications at various positions of the thiazolidinone ring system, leading to the development of diverse synthetic strategies for incorporating different substituent patterns. The introduction of the three-component synthetic approach, utilizing aldehydes, amines, and thioglycolic acid derivatives, provided chemists with a versatile methodology for generating structurally diverse thiazolidinone libraries.
The late 20th century marked a pivotal period in thiazolidinone research with the discovery and development of clinically significant compounds, particularly in the realm of diabetes treatment. The development of ciglitazone in 1975 by workers at Takeda laboratories represented the first recognition of thiazolidinone derivatives as potential antihyperglycemic agents. This breakthrough was followed by the synthesis and clinical development of troglitazone in 1988, which was approved by the United States Food and Drug Administration for type 2 diabetes treatment in 1997. The subsequent development of pioglitazone and rosiglitazone in 1999 further solidified the importance of thiazolidinone derivatives in therapeutic applications, establishing this chemical class as a cornerstone of modern diabetes pharmacotherapy.
Contemporary research in thiazolidinone chemistry has expanded far beyond diabetes treatment to encompass a broad spectrum of biological activities and therapeutic applications. Modern synthetic methodologies have incorporated green chemistry principles, continuous flow reactors, and sophisticated catalytic systems to improve the efficiency and environmental sustainability of thiazolidinone synthesis. The development of structure-activity relationship studies has provided detailed insights into how specific structural modifications influence biological activity, enabling rational design approaches for optimizing therapeutic efficacy while minimizing adverse effects.
Table 1: Key Historical Milestones in Thiazolidinone Development
| Year | Researcher/Organization | Contribution | Significance |
|---|---|---|---|
| 1923 | Kallenberg | First synthesis of thiazolidinedione core | Established fundamental synthetic methodology |
| 1961 | Brown | Comprehensive chemistry examination | Defined principles for structural modifications |
| 1975 | Takeda Laboratories | Discovery of ciglitazone | First recognition of antidiabetic potential |
| 1988 | Sankyo | Development of troglitazone | Clinical validation of therapeutic efficacy |
| 1999 | Takeda/SmithKline | Pioglitazone and rosiglitazone | Expansion of clinical applications |
Significance in Organic and Medicinal Chemistry Research
The significance of this compound and related thiazolidinone derivatives in contemporary organic and medicinal chemistry research stems from their remarkable versatility as molecular scaffolds and their proven efficacy across diverse therapeutic domains. These compounds have emerged as privileged structures in pharmaceutical research, demonstrating the ability to interact with multiple biological targets through various mechanisms of action, including enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. The structural complexity inherent in thiazolidinone derivatives provides medicinal chemists with numerous opportunities for molecular optimization and targeted drug design.
Recent research has demonstrated that thiazolidinone derivatives, including compounds structurally related to this compound, exhibit significant antimicrobial activity against a broad spectrum of pathogenic organisms. Comprehensive antimicrobial screening studies have revealed that these compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing superior performance compared to traditional antibiotics such as ampicillin and streptomycin. The mechanism underlying this antimicrobial activity involves the interaction of thiazolidinone derivatives with essential bacterial enzymes and proteins, disrupting critical cellular processes and leading to bacterial growth inhibition or cell death.
The anticancer potential of thiazolidinone derivatives represents another area of intense research interest, with numerous studies demonstrating significant antiproliferative activities against various cancer cell lines. In vitro cytotoxicity assessments have shown that structurally related compounds exhibit potent activity against human renal cell adenocarcinoma, hepatoblastoma-derived cells, and other cancer cell types. The anticancer mechanism involves multiple pathways, including cell cycle arrest, apoptosis induction, and interference with key regulatory proteins involved in cancer cell proliferation and survival. Particularly noteworthy is the ability of these compounds to induce cell cycle arrest in the G1 phase and promote apoptotic cell death in a dose-dependent manner.
Table 2: Biological Activities of Thiazolidinone Derivatives
| Activity Type | Target Organisms/Cells | Potency Range | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 μg/mL minimum inhibitory concentration | Enzyme disruption |
| Antimicrobial | Escherichia coli | 6.25 μg/mL minimum inhibitory concentration | Cell wall interference |
| Anticancer | Human renal adenocarcinoma | 2.67 millimolar IC₅₀ | Cell cycle arrest |
| Anticancer | Hepatoblastoma cells | Variable IC₅₀ values | Apoptosis induction |
Contemporary medicinal chemistry research has also revealed the potential of thiazolidinone derivatives as anti-inflammatory agents, with mechanisms involving the inhibition of cyclooxygenase enzymes and modulation of inflammatory signaling pathways. The structural features that contribute to anti-inflammatory activity include specific substitution patterns on the thiazolidinone ring and the presence of aromatic substituents that enhance binding to inflammatory targets. Additionally, research has demonstrated antioxidant properties in many thiazolidinone derivatives, suggesting potential applications in treating oxidative stress-related diseases and conditions.
The versatility of thiazolidinone derivatives extends to their applications as chemical probes and tool compounds in biological research. These molecules serve as valuable platforms for investigating structure-activity relationships and for developing more selective and potent therapeutic agents. The ability to systematically modify different regions of the thiazolidinone scaffold enables researchers to fine-tune biological activity, selectivity, and pharmacological properties to meet specific therapeutic requirements.
Classification within Heterocyclic Compounds
The classification of this compound within the broader context of heterocyclic compounds reveals its position as a member of the thiazolidinone family, which represents a significant subclass of saturated five-membered heterocycles containing both nitrogen and sulfur heteroatoms. Heterocyclic compounds constitute one of the most important classes of organic molecules in pharmaceutical science, with the vast majority of marketed drugs containing at least one heterocyclic ring system. The thiazolidine core structure, with its formula C₃H₇NS, provides the foundational framework for numerous biologically active compounds and represents a sulfur analog of the well-known oxazolidine ring system.
Within the thiazolidinone classification system, compounds are typically categorized based on the position of the carbonyl functionality within the five-membered ring structure. The target compound belongs to the 1,3-thiazolidin-4-one subclass, where the ketone group occupies the 4-position of the ring system. This positioning is crucial for biological activity, as the 4-oxo functionality serves as a key pharmacophore that enables specific interactions with biological targets. The electron-deficient nature of the carbonyl carbon in this position makes it susceptible to nucleophilic attack, providing opportunities for covalent interactions with enzyme active sites and receptor binding domains.
The structural classification of thiazolidinone derivatives also considers the nature and position of ring substituents, which dramatically influence their biological properties and pharmacological profiles. In the case of this compound, the compound features 2,3-disubstitution pattern, with a benzoic acid moiety at the 2-position and a 4-chlorobenzyl group attached to the nitrogen atom at position 3. This substitution pattern places the compound within the category of 2,3-disubstituted 1,3-thiazolidin-4-ones, which have demonstrated particularly promising biological activities in recent research studies.
From a broader chemical perspective, thiazolidinone derivatives are classified as heterocyclic compounds containing both sulfur and nitrogen heteroatoms within the same ring system, making them examples of mixed heteroatom heterocycles. The presence of both electron-rich sulfur and electron-poor nitrogen atoms within the five-membered ring creates unique electronic properties that distinguish thiazolidinones from other heterocyclic systems. The sulfur atom contributes to the nucleophilic character of the ring system, while the nitrogen atom can participate in hydrogen bonding interactions and coordinate with metal centers in biological systems.
Table 3: Classification Hierarchy of Thiazolidinone Derivatives
| Classification Level | Category | Characteristics | Examples |
|---|---|---|---|
| Primary | Heterocyclic Compounds | Contains heteroatoms in ring structure | Thiazolidines, oxazolidines, imidazolidines |
| Secondary | Five-membered Heterocycles | Ring contains five atoms | Thiazolidines, pyrroles, furans |
| Tertiary | Mixed Heteroatom Rings | Contains both sulfur and nitrogen | Thiazolidines, thiazoles, isothiazoles |
| Quaternary | Thiazolidinones | Contains carbonyl functionality | 2-thiazolidinones, 4-thiazolidinones |
| Specific | 1,3-Thiazolidin-4-ones | Ketone at position 4 | Target compound and analogs |
The pharmacological classification of thiazolidinone derivatives encompasses their diverse biological activities and therapeutic applications. These compounds are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple biological targets and exhibit diverse pharmacological effects. The target compound and related derivatives are classified as potential antimicrobial agents, anticancer compounds, anti-inflammatory drugs, and antidiabetic agents, depending on their specific structural features and substitution patterns.
Properties
IUPAC Name |
4-[3-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-7-1-11(2-8-14)9-19-15(20)10-23-16(19)12-3-5-13(6-4-12)17(21)22/h1-8,16H,9-10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSWEQCXFBJTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the thiazolidine ring with 4-chlorobenzyl chloride under basic conditions.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the intermediate with a benzoic acid derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological activities of 4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid are not extensively documented in literature. However, related compounds within the thiazolidinone class have shown various mechanisms of action:
- PPARγ Agonism: Some thiazolidinone derivatives act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which play a crucial role in regulating carbohydrate and lipid metabolism. This suggests potential applications in metabolic disorders such as diabetes.
Medicinal Chemistry
- Antidiabetic Research: Although there is no direct research on the antidiabetic properties of this specific compound, its structural similarity to other thiazolidinediones suggests it may exhibit similar effects.
- Cancer Research: Thiazolidinones have been explored for their anticancer properties. The unique substitution pattern of this compound may offer novel pathways for anticancer drug development.
Pharmaceutical Development
- Drug Formulation: The compound can be investigated for its potential use in formulating new drugs targeting metabolic conditions or cancer.
- Biological Target Interaction Studies: Understanding how this compound interacts with specific biological targets can elucidate its pharmacodynamics and therapeutic potential.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid | Structure | Lacks chlorine substitution; may exhibit different biological activity. |
| 4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | Structure | Contains a sulfanyl group; potential for different reactivity and activity. |
| 4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid | Structure | Methylated at different positions; may influence pharmacological properties. |
Synthesis Pathway
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the thiazolidine ring and subsequent modifications to introduce the chlorobenzyl and benzoic acid moieties. Detailed synthetic routes should be explored in specialized chemical literature to optimize yield and purity.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazolidine ring and benzoic acid moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Key Findings
Impact of Substituents: Electron-Donating Groups: Compounds like SS1 (dimethylamino) and SST1 exhibit enhanced activity against Gram-positive bacteria and in anticonvulsant models, likely due to increased electron density improving membrane interactions . Electron-Withdrawing Groups: SS5 (nitrophenyl) shows antifungal activity, attributed to the nitro group’s ability to disrupt microbial electron transport chains .
Core Heterocycle Influence: Thiazolidinones: Demonstrated broader antifungal and anticonvulsant activities (e.g., SST1, SS5) compared to azetidinones, which are more selective for bacterial targets (e.g., SS1, SS3) . Azetidinones: Displayed higher specificity against Gram-negative bacteria (e.g., SS3), possibly due to structural mimicry of β-lactam antibiotics .
Anticonvulsant activity in SST1/SST2 correlates with modulation of GABAergic pathways, as evidenced by PTZ-induced seizure models .
Biological Activity
4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid is a synthetic compound belonging to the thiazolidinone class, characterized by its unique thiazolidine ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Despite limited direct research on this specific compound, its structural relatives have shown promising pharmacological effects.
- Molecular Formula : C₁₈H₁₄ClN₃O₃S
- Molecular Weight : 347.8 g/mol
- CAS Number : 607710-13-4
Biological Activity Overview
The biological activity of thiazolidinone derivatives is well-documented, with studies indicating various pharmacological properties including:
- Antimicrobial Activity : Some thiazolidinone derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Thiazolidinone compounds have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation through various mechanisms.
Table 1: Comparative Biological Activities of Thiazolidinone Derivatives
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 0.0033 | |
| Compound B | Anticancer | IC50 12 μM | |
| Compound C | Anti-inflammatory | Not specified |
The exact mechanism of action for this compound remains largely unexplored. However, related compounds often act through:
- PPARγ Agonism : Involvement in glucose and lipid metabolism regulation.
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication.
Study on Antibacterial Activity
A study evaluating various thiazolidinone derivatives found that compounds structurally similar to this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.046 μg/mL, indicating strong efficacy compared to traditional antibiotics like ampicillin .
Anticancer Research
Research on thiazolidinone derivatives has highlighted their potential as anticancer agents. For instance, certain derivatives were effective in inhibiting the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . This suggests that this compound may share similar properties.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential steps:
Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloesters.
Introduction of the 4-chlorobenzyl group through nucleophilic substitution or coupling reactions.
Functionalization of the benzoic acid moiety using protecting groups (e.g., ethyl esters) to avoid side reactions.
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Employ catalysts like triethylamine for acid-sensitive intermediates.
- Monitor by-products via TLC or HPLC to adjust stoichiometry and temperature .
Q. Which spectroscopic and computational tools are critical for structural characterization?
- Key Techniques :
- NMR Spectroscopy : Assign protons on the thiazolidinone ring (δ 3.5–4.5 ppm) and aromatic regions (δ 7.0–8.0 ppm) to confirm substitution patterns.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups.
- X-ray Crystallography : Resolve spatial arrangements of the chlorobenzyl and benzoic acid groups to predict intermolecular interactions .
Q. How is preliminary biological activity screening conducted for this compound?
- Protocol :
In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
Antimicrobial testing via broth microdilution to determine MICs against Gram-positive/negative bacteria.
Enzyme inhibition studies (e.g., COX-2, α-glucosidase) using fluorometric or colorimetric assays.
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s anticancer activity?
- Proposed Mechanisms :
- Apoptosis induction : Upregulation of caspase-3/7 via mitochondrial pathway disruption, measured by flow cytometry with Annexin V/PI staining.
- Kinase inhibition : Molecular docking suggests interactions with ATP-binding pockets of EGFR or VEGFR-2 (validate via kinase profiling assays).
- ROS generation : Detect oxidative stress using DCFH-DA probes in cancer cells .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- SAR Insights :
- Thiazolidinone modifications : Replace the 4-chlorobenzyl group with fluorinated analogs to enhance lipophilicity and blood-brain barrier penetration.
- Benzoic acid substitution : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability.
- Data Table :
| Derivative | Modification | Bioactivity Change |
|---|---|---|
| A | 4-Fluorobenzyl | 2× higher cytotoxicity (MCF-7) |
| B | Methyl ester prodrug | Improved oral bioavailability |
Q. What crystallographic data reveal about its binding to biological targets?
- Findings :
- Single-crystal X-ray structures show the chlorobenzyl group adopts a planar conformation, facilitating π-π stacking with tyrosine residues in enzyme active sites.
- Hydrogen bonding between the benzoic acid carboxylate and arginine side chains enhances target affinity (e.g., COX-2 inhibition) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Resolution Strategies :
Verify compound purity using HPLC (>95%) and elemental analysis.
Standardize assay protocols (e.g., cell passage number, serum concentration).
Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Example : Discrepancies in IC₅₀ values may arise from differences in cell line genetic backgrounds .
Q. Which analytical methods are optimal for quantifying degradation products?
- Approach :
- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the thiazolidinone ring) under accelerated stability conditions (40°C/75% RH).
- Forced degradation studies : Expose to UV light, acidic/basic buffers, and oxidants (H₂O₂) to identify labile sites.
- Key Parameters : Column (C18), mobile phase (acetonitrile/0.1% formic acid), and MS ionization (ESI+) .
Q. What strategies mitigate instability in aqueous formulations?
- Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
